Cas no 6376-95-0 (rac-(1R,2S)-2-ethenylcyclohexan-1-ol)

rac-(1R,2S)-2-ethenylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- Cyclohexanol, 2-ethenyl-, trans-
- (1R,2S)-2-ethenylcyclohexan-1-ol
- rac-(1R,2S)-2-ethenylcyclohexan-1-ol
- SCHEMBL19988476
- 6376-95-0
- EN300-1634294
- DTXSID70493364
-
- インチ: InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1
- InChIKey: CEBPBNSXJDTCPS-HTQZYQBOSA-N
- ほほえんだ: C=CC1CCCCC1O
計算された属性
- せいみつぶんしりょう: 126.10452
- どういたいしつりょう: 126.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 98.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
rac-(1R,2S)-2-ethenylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1634294-0.25g |
rac-(1R,2S)-2-ethenylcyclohexan-1-ol |
6376-95-0 | 0.25g |
$579.0 | 2023-08-31 | ||
Enamine | EN300-1634294-0.5g |
rac-(1R,2S)-2-ethenylcyclohexan-1-ol |
6376-95-0 | 0.5g |
$603.0 | 2023-08-31 | ||
Enamine | EN300-1634294-10g |
rac-(1R,2S)-2-ethenylcyclohexan-1-ol |
6376-95-0 | 10g |
$2701.0 | 2023-08-31 | ||
Enamine | EN300-1634294-2.5g |
rac-(1R,2S)-2-ethenylcyclohexan-1-ol |
6376-95-0 | 2.5g |
$1230.0 | 2023-08-31 | ||
Enamine | EN300-1634294-5.0g |
rac-(1R,2S)-2-ethenylcyclohexan-1-ol |
6376-95-0 | 5g |
$2981.0 | 2023-06-05 | ||
Enamine | EN300-1634294-0.1g |
rac-(1R,2S)-2-ethenylcyclohexan-1-ol |
6376-95-0 | 0.1g |
$553.0 | 2023-08-31 | ||
Enamine | EN300-1634294-0.05g |
rac-(1R,2S)-2-ethenylcyclohexan-1-ol |
6376-95-0 | 0.05g |
$528.0 | 2023-08-31 | ||
Enamine | EN300-1634294-1.0g |
rac-(1R,2S)-2-ethenylcyclohexan-1-ol |
6376-95-0 | 1g |
$1029.0 | 2023-06-05 | ||
Enamine | EN300-1634294-5g |
rac-(1R,2S)-2-ethenylcyclohexan-1-ol |
6376-95-0 | 5g |
$1821.0 | 2023-08-31 | ||
Enamine | EN300-1634294-10.0g |
rac-(1R,2S)-2-ethenylcyclohexan-1-ol |
6376-95-0 | 10g |
$4421.0 | 2023-06-05 |
rac-(1R,2S)-2-ethenylcyclohexan-1-ol 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
rac-(1R,2S)-2-ethenylcyclohexan-1-olに関する追加情報
Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol (CAS No: 6376-95-0)
Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol, also known by its CAS number 6376-95-0, is a cyclic alcohol with a unique stereochemical configuration. This compound belongs to the class of cyclohexanol derivatives and is characterized by the presence of an ethenyl group (vinyl group) at the 2-position of the cyclohexane ring. The stereochemistry of this compound is defined by the (1R,2S) configuration, which plays a significant role in its physical and chemical properties. This compound has been studied extensively in organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and fine chemicals.
The synthesis of Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol involves various methodologies, including asymmetric catalysis and biocatalytic approaches. Recent advancements in asymmetric hydrogenation have enabled the efficient synthesis of this compound with high enantiomeric excess. For instance, researchers have employed chiral ruthenium catalysts to achieve selective hydrogenation of the corresponding ketone precursor. This approach not only enhances the yield but also ensures the preservation of stereochemistry, which is critical for its intended applications.
In terms of applications, Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol has shown promise in the development of bioactive molecules. Its unique structure makes it an ideal building block for constructing complex natural product analogs. For example, this compound has been used as a key intermediate in the synthesis of certain alkaloids and terpenoids. Recent studies have highlighted its role in the construction of bioisosteres, which are structural analogs designed to mimic the biological activity of natural products while improving pharmacokinetic properties.
The stereochemistry of Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol is particularly important for its biological activity. The (1R,2S) configuration imparts specific interactions with biological targets, such as enzymes or receptors. For instance, this compound has been investigated as a potential ligand for G-protein coupled receptors (GPCRs), where its stereochemistry plays a crucial role in binding affinity and selectivity. Recent computational studies have provided insights into the molecular interactions that govern its binding mode, paving the way for further optimization.
From an analytical standpoint, Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol can be characterized using a variety of techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining its stereochemistry and purity. High-resolution mass spectrometry (HRMS) provides accurate molecular weight confirmation, while X-ray crystallography can be employed to resolve its three-dimensional structure. These analytical tools are essential for ensuring the quality and consistency of this compound in both research and industrial settings.
Looking ahead, Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol holds significant potential for further exploration in drug discovery and chemical synthesis. Its unique structure and stereochemical properties make it a valuable tool for constructing complex molecules with desired biological activities. As research continues to uncover new applications and synthetic routes for this compound, it is likely to play an increasingly important role in the field of organic chemistry.
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